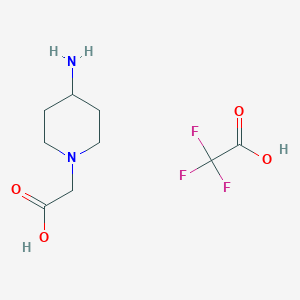

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of piperidine and trifluoroacetic acid. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common motif in many pharmaceuticals and natural products . Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid typically involves the reaction of 4-aminopiperidine with bromoacetic acid, followed by the addition of trifluoroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .

科学的研究の応用

Structure

- Molecular Formula : C₉H₁₅F₃N₂O₂

- Molecular Weight : 232.23 g/mol

- CAS Number : 1922897-45-7

Physical Properties

- Boiling Point : Not available

- Solubility : Generally soluble in organic solvents and water due to the presence of both polar and non-polar groups.

Pharmaceutical Development

The compound is primarily explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its structural features allow for interactions with biological targets, particularly in the central nervous system (CNS).

Case Study: CNS Activity

Research indicates that derivatives of piperidine compounds exhibit significant activity against various neurological conditions. For instance, studies have shown that piperidine-based compounds can modulate neurotransmitter systems, making them candidates for treating disorders like depression and anxiety .

Synthesis of Novel Compounds

The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles. This property is exploited in synthesizing novel compounds with improved pharmacological profiles.

Example Synthesis Pathway

A common synthesis route involves:

- Reacting 4-Aminopiperidine with acetic anhydride to form the acetic acid derivative.

- Introducing trifluoroacetic anhydride to modify the compound further.

This method allows for the generation of a library of compounds for biological testing .

Metabolomic Studies

The compound's role as a metabolite has been investigated in various biological systems. It is often used as a standard reference in mass spectrometry-based metabolomics to identify metabolic pathways involving similar structures.

Metabolomic Insights

Studies utilizing this compound have revealed its involvement in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis, providing insights into its biological significance .

Data Tables

| Reaction Step | Yield (%) | Notes |

|---|---|---|

| Acetylation of 4-Aminopiperidine | 85% | Efficient under mild conditions |

| Trifluoroacetylation | 75% | Requires careful control of reaction time |

作用機序

The mechanism of action of 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can bind to specific sites on proteins, altering their function. The trifluoroacetic acid component can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .

類似化合物との比較

Similar Compounds

2-(4-Aminopiperidin-1-yl)acetic acid: Lacks the trifluoroacetic acid moiety, making it less reactive.

2,2,2-Trifluoroacetic acid: Does not contain the piperidine structure, limiting its biological activity.

4-Aminopiperidine: A simpler structure with different reactivity and applications.

Uniqueness

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is unique due to the combination of the piperidine and trifluoroacetic acid moieties, which confer both biological activity and chemical reactivity. This makes it a versatile compound in various fields of research and industry .

生物活性

The compound 2-(4-Aminopiperidin-1-yl)acetic acid; 2,2,2-trifluoroacetic acid is a derivative of piperidine that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound consists of two main components:

- 4-Aminopiperidin-1-yl acetic acid : This moiety is known for its role in various pharmacological activities, particularly in neuropharmacology.

- Trifluoroacetic acid : This group is often used to enhance the solubility and stability of compounds in biological systems.

The molecular formula for this compound is C7H12F3N2O2 with a molecular weight of approximately 212.18 g/mol.

The biological activity of the compound can be attributed to its interaction with various biological targets:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Some derivatives have been shown to inhibit GSK-3β, which plays a crucial role in cell signaling and metabolism. For instance, modifications to the piperidine ring can enhance potency against this enzyme, as evidenced by structure-activity relationship studies that indicate certain substitutions improve metabolic stability and reduce cytotoxicity .

Anticancer Activity

Research indicates that compounds related to 2-(4-Aminopiperidin-1-yl)acetic acid demonstrate anticancer properties. A study highlighted the synthesis of derivatives that exhibit improved cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin . The mechanism involves apoptosis induction and inhibition of tumor growth through modulation of key signaling pathways.

Study on GSK-3β Inhibition

In a recent study, a series of amide-based derivatives derived from the piperidine structure were synthesized and evaluated for their GSK-3β inhibitory activity. The most potent compounds exhibited IC50 values ranging from 360 nM to 480 nM. These compounds also demonstrated favorable pharmacokinetic profiles due to reduced metabolic degradation .

Neuroprotective Effects

Another study investigated the neuroprotective effects of derivatives containing the piperidine moiety. These compounds were shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. The ability to cross the blood-brain barrier was enhanced by structural modifications .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

- Substituents on the piperidine ring significantly influence biological activity.

- Short-chain substituents like acetyl or propanoyl groups are tolerated better than larger groups, which may hinder activity due to steric effects .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.C2HF3O2/c8-6-1-3-9(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6H,1-5,8H2,(H,10,11);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBAGWHHHOAWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。